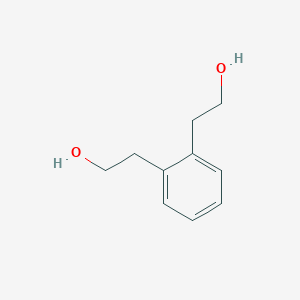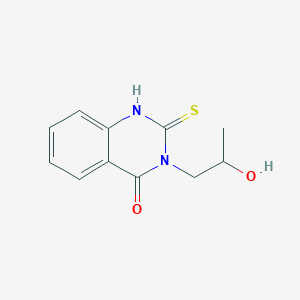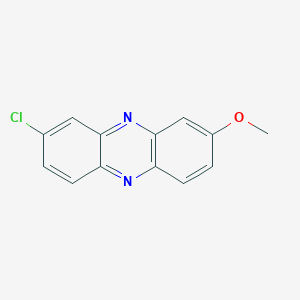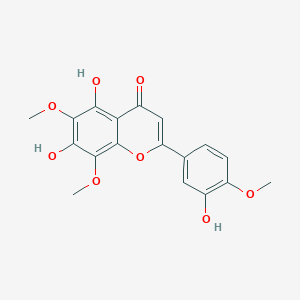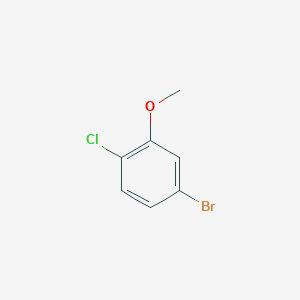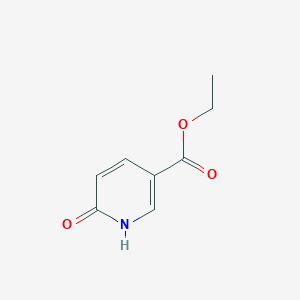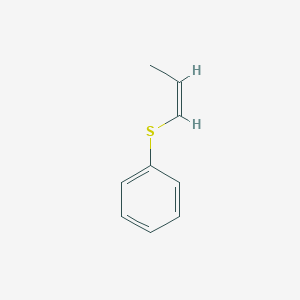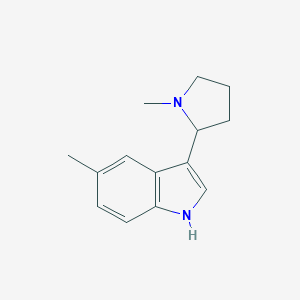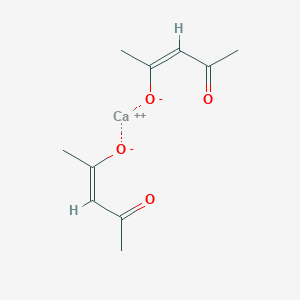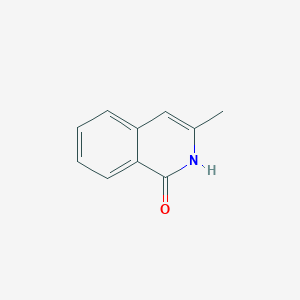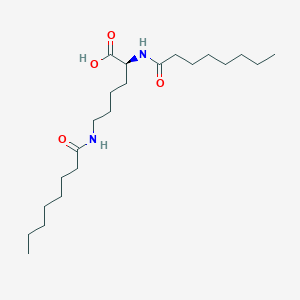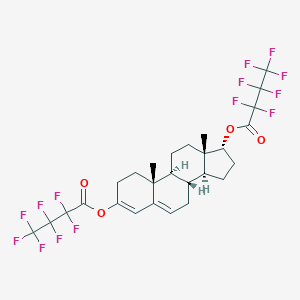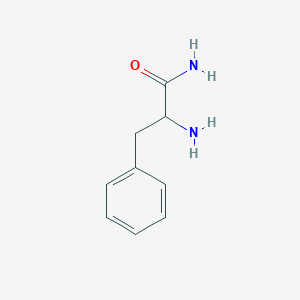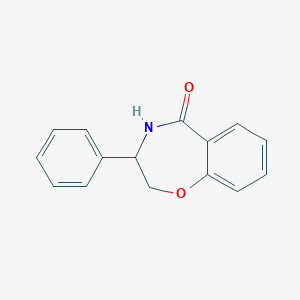![molecular formula C25H34N2O4 B101620 [4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 17766-62-0](/img/structure/B101620.png)
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound with the molecular formula C25H34N2O4 and a molecular weight of 426.5 g/mol. This compound is characterized by the presence of a ketone group, a piperazinyl ring, and a trimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of [4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves multiple steps, starting with the preparation of the p-tert-butylbenzyl piperazine intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the final product. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The piperazinyl ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.
科学的研究の応用
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in the body.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of [4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes, such as DNA gyrase, by binding to the active site and preventing the enzyme from performing its function. This inhibition can lead to the disruption of cellular processes and ultimately cell death . The trimethoxyphenyl group plays a crucial role in the binding affinity and specificity of the compound to its target.
類似化合物との比較
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone can be compared with other similar compounds, such as:
N4-piperazinyl ciprofloxacin derivatives: These compounds also contain a piperazinyl ring and are studied for their antimicrobial properties.
3,4,5-trimethoxyphenyl indanone derivatives: These compounds share the trimethoxyphenyl group and are known for their microtubule destabilization properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
17766-62-0 |
|---|---|
分子式 |
C25H34N2O4 |
分子量 |
426.5 g/mol |
IUPAC名 |
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,3)20-9-7-18(8-10-20)17-26-11-13-27(14-12-26)24(28)19-15-21(29-4)23(31-6)22(16-19)30-5/h7-10,15-16H,11-14,17H2,1-6H3 |
InChIキー |
SNMTWROJPBGTIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Key on ui other cas no. |
17766-62-0 |
同義語 |
4-(p-tert-Butylbenzyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


